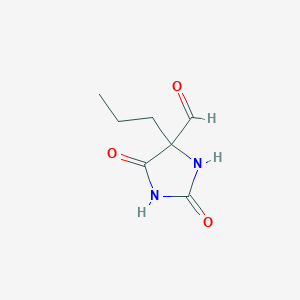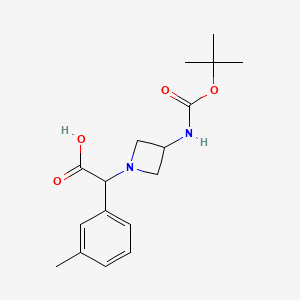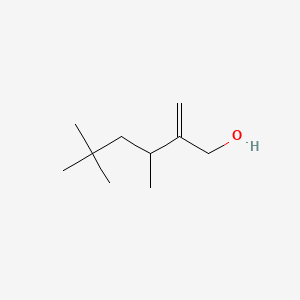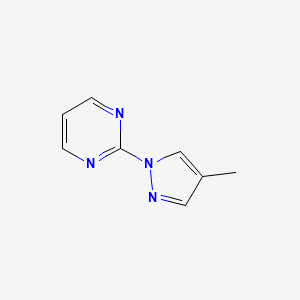![molecular formula C16H11Cl2IN2O4S B13802168 2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including dichloro, methoxy, carbamothioylamino, and iodobenzoic acid moieties
準備方法
The synthesis of 2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Dichloro-Methoxybenzoyl Intermediate: This step involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with suitable reagents to form the corresponding benzoyl chloride intermediate.
Carbamothioylation: The benzoyl chloride intermediate is then reacted with thiourea to introduce the carbamothioyl group, forming the carbamothioylamino intermediate.
Iodination: Finally, the carbamothioylamino intermediate undergoes iodination using iodine or an iodine-containing reagent to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., sodium methoxide), and hydrolyzing agents (e.g., hydrochloric acid).
科学的研究の応用
2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: The compound is used in the development of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism of action of 2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. For example, its carbamothioyl group may interact with thiol-containing enzymes, while its halogen atoms may facilitate binding to halogen-specific receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
類似化合物との比較
2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid can be compared with other similar compounds, such as:
2-[(3,5-Dichloro-2-methoxybenzoyl)amino]thioxomethylamino-3,5-diiodo-benzoic acid: This compound shares a similar core structure but differs in the presence of additional iodine atoms.
Methyl 2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoate: This compound has a similar benzoyl structure but includes an ethoxy group instead of a methoxy group.
3,5-Dichloro-2-[(2-methoxyphenyl)methoxy]benzoic acid: This compound features a methoxyphenyl group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C16H11Cl2IN2O4S |
|---|---|
分子量 |
525.1 g/mol |
IUPAC名 |
2-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H11Cl2IN2O4S/c1-25-13-10(4-7(17)5-11(13)18)14(22)21-16(26)20-12-3-2-8(19)6-9(12)15(23)24/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
InChIキー |
NLHYDIHLLYCJOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)

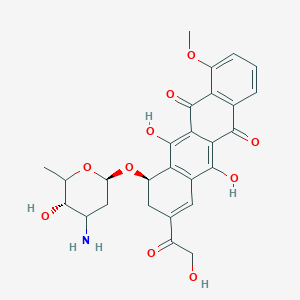
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
